molecular formula C13H8O6 B031458 Urolithin D CAS No. 131086-98-1

Urolithin D

Cat. No.: B031458
CAS No.: 131086-98-1
M. Wt: 260.20 g/mol
InChI Key: NEZDQSKPNPRYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Urolithin D has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Urolithin D is known to interact with several targets in the body. It is a competitive and reversible antagonist of EphA receptors . It also interacts with multiple receptors such as the aryl hydrocarbon receptor, estrogen and androgen receptors . These receptors play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

This compound interacts with its targets and induces several changes in cellular processes. It mediates its cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors . It also inhibits 17β-hydroxysteroid dehydrogenases (17β-HSD1), an enzyme involved in dihydrotestosterone (DHT) inactivation and in the conversion of inactive estrone (E1) to estradiol (E2), which is critical for estradiol synthesis .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the PI3K-Akt and Wnt/β-catenin pathways . These pathways play a crucial role in cell survival, growth, and proliferation. This compound’s interaction with these pathways leads to the inhibition of cell proliferation and induction of apoptosis, contributing to its anticancer effects .

Pharmacokinetics

The pharmacokinetics of this compound is yet to be fully understood. Studies on urolithin a, a closely related compound, suggest that these compounds have low aqueous solubility and a short elimination half-life . This could potentially impact the bioavailability of this compound. Efforts are being made to improve the bioavailability of these compounds, such as the development of PEGylated liposomes .

Result of Action

The action of this compound at the molecular and cellular level results in several effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells . It also modulates the expression of various oncogenes and growth factor receptors, leading to tumor suppression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the composition and activity of an individual’s intestinal microbiota play a pivotal role in the metabolism and absorption of this compound . This suggests that the gut microbiome could potentially influence the efficacy and stability of this compound.

Safety and Hazards

While specific safety and hazard data for Urolithin D is not available, general safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Urolithins, including Urolithin D, are emerging as a new class of anticancer compounds . They hold promise as therapeutic and nutritional supplements in cardiovascular disorders, osteoporosis, muscle health, neurological disorders, and cancers of breast, endometrium, and prostate . Future directions include applying this compound in Parkinson’s Disease management and further studies to confirm the role of this compound supplementation in healthy aging .

Biochemical Analysis

Biochemical Properties

Urolithin D interacts with various enzymes, proteins, and other biomolecules in the body. It is known to mediate its cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell proliferation and induce apoptosis in prostate cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its anticancer properties are mediated through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that Urolithin B, a closely related compound, is more stable under conditions of the gastrointestinal tract compared to Urolithin A and ellagic acid

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High concentrations of Urolithins have shown cytotoxic activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced in the gut through the microbial action on ellagitannins and ellagic acid-rich foods

Transport and Distribution

This compound is transported and distributed within cells and tissues. Studies have shown that Urolithin A, a related compound, can be metabolized to form glucuronides in a time-dependent manner

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urolithin D typically involves the reaction of 2-bromo-4,5-dimethoxybenzoic acid with pyrogallol in the presence of potassium hydroxide . The mixture is heated, followed by the addition of copper sulfate solution. The resulting precipitate is filtered, washed, and dried. Further steps involve the use of glacial acetic acid and hydrobromic acid, followed by column chromatography using silica gel .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes with modifications to optimize yield and purity. The use of column chromatography on silica gel is a common method to purify the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Urolithin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Acetylated derivatives.

Comparison with Similar Compounds

  • Urolithin A
  • Urolithin B
  • Urolithin C

Comparison:

Uniqueness of Urolithin D: this compound is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to other urolithins. Its distinct chemical properties make it a valuable compound for studying the metabolism of ellagitannins and exploring new therapeutic applications .

Properties

IUPAC Name

3,4,8,9-tetrahydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZDQSKPNPRYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=CC(=C(C=C3C(=O)O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156886
Record name 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Urolithin D
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

131086-98-1
Record name 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urolithin D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVT9VXW2DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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